LogP Differentiation from Key Piperazine Analogs
The target compound (mono-HCl salt) exhibits a computed LogP of 0.84 [1]. This is 0.23–0.74 log units higher than 2,6-dimethylpiperazine (LogP = 0.10 from Chembase [2]; LogP = 0.61 from Ambinter [3]) and 0.46–0.94 log units higher than 1-ethylpiperazine (cLogP = 0.38 from ChemExper ; LogP = −0.1 from ChemicalBook ). The additive effect of N-ethylation plus C²,C⁶-dimethylation produces lipophilicity that neither substitution alone can achieve, which is relevant when the piperazine is incorporated into a larger pharmacophore where LogP directly influences cellular permeability and off-target promiscuity.
1-Ethylpiperazine: −0.1 to 0.38 Δ +0.23 to +0.94 log units
| Evidence Dimension | Octanol-water partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 0.84 (computed, ChemSpace) |
| Comparator Or Baseline | 2,6-Dimethylpiperazine: LogP = 0.10 (Chembase) to 0.61 (Ambinter); 1-Ethylpiperazine: LogP = −0.1 (ChemicalBook) to cLogP 0.38 (ChemExper) |
| Quantified Difference | Target LogP exceeds 2,6-dimethylpiperazine by +0.23 to +0.74 log units; exceeds 1-ethylpiperazine by +0.46 to +0.94 log units |
| Conditions | Computed/predicted LogP values from independent authoritative databases; no unified experimental measurement across all compounds |
Why This Matters
A LogP difference of ≥0.5 units can shift predicted membrane permeability by several-fold in PAMPA or Caco-2 models, making the target compound preferable when higher lipophilicity is required without introducing aromatic rings.
- [1] ChemSpace. 1-Ethyl-2,6-dimethylpiperazine hydrochloride (CSMB00020590350). LogP = 0.84. Accessed May 2026. View Source
- [2] Chembase. 2,6-Dimethylpiperazine (CBID: 10709). LogP = 0.10434322; LogD (pH 7.4) = −2.2065456. Accessed May 2026. View Source
- [3] Ambinter. 2,6-Dimethylpiperazine (AMB8390654). logP = 0.6138; PSA = 24.06 Ų. Accessed May 2026. View Source
